molecular formula C3H9O6P B094121 sn-Glycerol 3-phosphate CAS No. 17989-41-2

sn-Glycerol 3-phosphate

Cat. No.: B094121
CAS No.: 17989-41-2
M. Wt: 172.07 g/mol
InChI Key: AWUCVROLDVIAJX-GSVOUGTGSA-N
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Description

sn-Glycerol 3-phosphate: is an organic ion with the formula HOCH₂CH(OH)CH₂OPO₃²⁻. It is one of two stereoisomers of the ester of dibasic phosphoric acid (HOPO₃²⁻) and glycerol. This compound is a crucial component of bacterial and eukaryotic glycerophospholipids . It plays a significant role in various metabolic pathways, including glycolysis and lipid biosynthesis.

Mechanism of Action

Target of Action

sn-Glycerol 3-phosphate, also known as D-Glycerol 1-phosphate, interacts with several key enzymes in the cell. Its primary targets include Fructose-bisphosphate aldolase B , Pyridoxine 5’-phosphate synthase , Triosephosphate isomerase , and 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 1 . These enzymes play crucial roles in various metabolic pathways, including glycolysis and the citric acid cycle .

Mode of Action

This compound is synthesized by reducing dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis. This reduction is catalyzed by glycerol-3-phosphate dehydrogenase . It can also be synthesized from amino acids and citric acid cycle intermediates via the glyceroneogenesis pathway . In eukaryotes, it is first acylated on its sn-1 position by an ER- or mitochondrial membrane enzyme, glycerol-3-phosphate O-acyltransferase .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in the Glycerol Phosphate Shuttle , Glycerol Kinase Deficiency Disease , and De Novo Triacylglycerol Biosynthesis . It is a starting material for de novo synthesis of glycerolipids . It is also associated with the glycerol fermentation process, allowing the production of glycerol from glucose through the glycolysis pathway .

Result of Action

The action of this compound results in various molecular and cellular effects. It is a starting material for de novo synthesis of glycerolipids . In eukaryotes, it is first acylated on its sn-1 position by an ER- or mitochondrial membrane enzyme, glycerol-3-phosphate O-acyltransferase. A second acyl group is subsequently installed on the sn-2 position making phosphatidic acids .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, under phosphate starvation conditions, it can be utilized as a phosphate source . Moreover, its action can be influenced by the presence of other metabolites and the metabolic state of the cell .

Future Directions

Glycerol-3-phosphate acyltransferase (GPAT) is the rate-limiting enzyme in the de novo pathway of glycerolipid synthesis. It catalyzes the conversion of glycerol-3-phosphate and long-chain acyl-CoA to lysophosphatidic acid. GPATs play a pivotal role in the regulation of triglyceride and phospholipid synthesis. Through gain-of-function and loss-of-function experiments, it has been confirmed that GPATs play a critical role in the development of obesity, hepatic steatosis, and insulin resistance .

Biochemical Analysis

Biochemical Properties

sn-Glycerol 3-phosphate plays a pivotal role in biochemical reactions. It is synthesized by reducing dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis, through the action of glycerol-3-phosphate dehydrogenase . It can also be synthesized from amino acids and citric acid cycle intermediates via the glyceroneogenesis pathway . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is first acylated on its sn-1 position by an ER- or mitochondrial membrane enzyme, glycerol-3-phosphate O-acyltransferase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a major link between carbohydrate metabolism and lipid metabolism . It is also a major contributor of electrons to the electron transport chain in the mitochondria .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to dihydroxyacetone phosphate (DHAP) by glycerol-3-phosphate dehydrogenase . This enzyme is located both in the cytosol and the intermembrane face of the mitochondrial inner membrane . The conversion process involves the reduction of FAD to FADH2, consequently transferring electrons to coenzyme Q (CoQ) in the electron transport chain .

Temporal Effects in Laboratory Settings

It is known that this compound is a starting material for de novo synthesis of glycerolipids , suggesting that its effects on cellular function may be long-term and dependent on the stability and degradation of these lipids.

Dosage Effects in Animal Models

It is known that this compound plays a critical role in the development of obesity, hepatic steatosis, and insulin resistance , suggesting that its effects may vary with dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a starting material for de novo synthesis of glycerolipids . It can also enter the glycerol phosphate shuttle to generate NAD+, or be converted to glyceraldehyde 3-phosphate and enter glycolysis or the lipid biosynthesis pathway .

Transport and Distribution

This compound and dihydroxyacetone phosphate (DHAP) are molecules so small that they can permeate the mitochondrial outer membrane through porins and shuttle between two dehydrogenases . This suggests that this compound can be transported and distributed within cells and tissues.

Subcellular Localization

This compound dehydrogenases, the enzymes that interact with this compound, are located both in the cytosol and the intermembrane face of the mitochondrial inner membrane . This suggests that this compound may also be localized in these areas within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Dihydroxyacetone Phosphate (DHAP): This method involves the reduction of DHAP, an intermediate in glycolysis, catalyzed by glycerol-3-phosphate dehydrogenase. The reaction is as follows: [ \text{DHAP} + \text{NAD(P)H} + \text{H}^+ \rightarrow \text{sn-Glycerol 3-phosphate} + \text{NAD(P)}^+ ]

    Phosphorylation of Glycerol: Glycerol can be phosphorylated by glycerol kinase to produce this compound. This reaction is: [ \text{Glycerol} + \text{ATP} \rightarrow \text{this compound} + \text{ADP} ]

Industrial Production Methods: Industrial production often involves enzymatic methods due to their specificity and efficiency. The use of glycerol-3-phosphate dehydrogenase and glycerol kinase in bioreactors is common .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: sn-Glycerol 3-phosphate can be oxidized to dihydroxyacetone phosphate (DHAP) by glycerol-3-phosphate dehydrogenase.

    Acylation: It undergoes acylation to form lysophosphatidic acid, which is further acylated to produce phosphatidic acid.

Common Reagents and Conditions:

    Oxidation: Glycerol-3-phosphate dehydrogenase, NAD⁺ or NADP⁺.

    Acylation: Acyl-CoA and glycerol-3-phosphate O-acyltransferase.

Major Products:

Comparison with Similar Compounds

Uniqueness: sn-Glycerol 3-phosphate is unique due to its specific role in the glycerophosphate shuttle and its involvement in the synthesis of glycerolipids. Its stereochemistry allows it to participate in specific enzymatic reactions that its isomers cannot .

Properties

IUPAC Name

[(2R)-2,3-dihydroxypropyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUCVROLDVIAJX-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048346
Record name sn-Glycerol 3-phosphate
Source EPA DSSTox
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Molecular Weight

172.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000126
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1000.0 mg/mL
Record name Glycerol 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000126
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17989-41-2, 57-03-4
Record name Glycerol 3-phosphate
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URL https://commonchemistry.cas.org/detail?cas_rn=17989-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Glyceryl 1-phosphate, (R)-
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Record name sn-glycerol 3-phosphate
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Record name sn-Glycerol 3-phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 1-PHOSPHATE, (R)-
Source FDA Global Substance Registration System (GSRS)
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Record name Glycerol 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000126
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

102 - 104 °C
Record name Glycerol 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000126
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Glycerol (10 mmol; 0.92 g) is adsorbed to an approximately equal amount of silica gel (1.0 g) and then suspended in 20 ml of t-BuOMe. To this mixture is added p-nitrophenylphosphate (10 mmol) followed by acid phosphatase from potato (1000 U; 200 mg). The mixture is stirred at room temperature for 24 hours. The solvent is removed by vacuum, the residue is thoroughly extracted with water (3×150 ml), and all solids are removed by filtration. The resulting aqueous solution is concentrated under vacuum to 75 ml and treated with a solution 21 mmol of BaCl2.2H2O to form a precipitate. To the suspension is added 500 ml of 95% ethanol and the precipitate is allowed to settle overnight. The. suspension is filtered and the solid material is dried over CaSO4. Glycerol-1-phosphate (8.5 mmol) is obtained containing 94% of the title compound as the barium salt.
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
BaCl2.2H2O
Quantity
21 mmol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is sn-glycerol 3-phosphate and why is it important?

A: this compound (sn-glycerol-3P) is a key intermediate in several metabolic pathways, playing a critical role in both lipid and carbohydrate metabolism. It serves as a precursor for the biosynthesis of phospholipids, the building blocks of cell membranes, and triacylglycerols, a major form of energy storage. [, , , ] Additionally, it participates in the transport of reducing equivalents between cellular compartments. [, ]

Q2: How does this compound contribute to phospholipid biosynthesis?

A: this compound is acylated by acyl-CoA-sn-glycerol 3-phosphate O-acyltransferase (EC 2.3.1.15), also known as glycerol-3-phosphate acyltransferase, in a two-step process. The first step involves the acylation of this compound at the sn-1 position, primarily with saturated fatty acids like palmitate and stearate, to form lysophosphatidic acid (1-acyl-sn-glycerol 3-phosphate). The second step involves the acylation of lysophosphatidic acid at the sn-2 position, generally with unsaturated fatty acids like linoleate, to form phosphatidic acid (1,2-diacyl-sn-glycerol 3-phosphate). Phosphatidic acid is a key precursor for the synthesis of various phospholipids, including phosphatidylcholine and phosphatidylethanolamine, through the Kennedy pathway. [, , , , ]

Q3: What determines the fatty acid composition of phosphatidic acid?

A: The fatty acid composition of phosphatidic acid, and subsequently other phospholipids, is determined by the substrate specificity of the acyltransferases involved in its synthesis. [, , ] Different isoforms of glycerol-3-phosphate acyltransferase exhibit distinct fatty acid preferences, contributing to the diversity of phospholipid structures found in various tissues and organisms. For instance, in the developing cotyledons of safflower (Carthamus tinctorius L.) seeds, the sn-1 position of phosphatidic acid is predominantly esterified with saturated fatty acids, while the sn-2 position favors unsaturated fatty acids like linoleate. [] This non-random distribution of acyl groups is crucial for regulating the fluidity and function of cellular membranes.

Q4: Besides phospholipids, what other important lipids are synthesized from this compound?

A: this compound is a crucial precursor for triacylglycerol synthesis, a major energy reserve in many organisms. [, , ] Following the formation of phosphatidic acid, a specific phosphatase, phosphatidate phosphohydrolase, removes the phosphate group from phosphatidic acid, generating diacylglycerol. [, ] Diacylglycerol is then acylated by diacylglycerol acyltransferase, utilizing acyl-CoA as the acyl donor, to form triacylglycerol. []

Q5: How does this compound contribute to energy metabolism?

A: this compound participates in the transport of reducing equivalents, specifically NADH, generated during glycolysis in the cytosol, across the mitochondrial membrane for oxidative phosphorylation and ATP production. [, , ] This shuttle system, known as the glycerol-3-phosphate shuttle, involves the interconversion of dihydroxyacetone phosphate and this compound by two isoforms of glycerol-3-phosphate dehydrogenase: a cytosolic NAD+-dependent isoform and a mitochondrial FAD-linked isoform.

Q6: How is the this compound level regulated in cells?

A: The intracellular concentration of this compound is tightly regulated by the balance between its synthesis and utilization in various metabolic pathways. [, ] Enzymes like glycerol-3-phosphate dehydrogenase and glycerol-3-phosphate acyltransferase are subject to allosteric regulation by metabolites, such as this compound itself, fatty acyl-CoAs, and ATP, as well as hormonal control, which fine-tune this compound levels to meet cellular demands. [, , , ]

Q7: How does ethanol consumption affect this compound metabolism in the liver?

A: Ethanol metabolism in the liver leads to a significant increase in the NADH/NAD+ ratio, which in turn promotes the reduction of dihydroxyacetone phosphate to this compound, resulting in its accumulation. [, , , ] This increase in hepatic this compound levels can contribute to several metabolic disturbances associated with alcohol consumption, including fatty liver disease.

Q8: Are there any specific inhibitors of this compound metabolism?

A: Phenethyl alcohol has been shown to inhibit this compound acyltransferase, the enzyme responsible for the first step in phospholipid synthesis. [] This inhibition leads to a decrease in phospholipid production, highlighting the importance of this compound acylation for cell membrane biogenesis.

Q9: What is the role of this compound in microorganisms like E. coli?

A: Similar to mammalian cells, this compound is essential for phospholipid biosynthesis in bacteria like E. coli. [, , , , ] E. coli possesses a specific transport system for this compound uptake, highlighting its importance as a precursor molecule. [, ] Inhibition of this compound metabolism in E. coli can have significant consequences for cell growth and survival. [, ]

Q10: Are there any known diseases associated with defects in this compound metabolism?

A: While specific diseases directly linked to this compound metabolism are rare, genetic variations in genes encoding enzymes involved in its metabolism, such as AGPAT2, have been associated with altered lipid metabolism and disease susceptibility in humans. [] Further research is needed to fully elucidate the link between this compound metabolism and human diseases.

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